molecular formula C9H10O2 B1297913 2,6-Dimethyl-4-hydroxybenzaldehyde CAS No. 70547-87-4

2,6-Dimethyl-4-hydroxybenzaldehyde

Cat. No.: B1297913
CAS No.: 70547-87-4
M. Wt: 150.17 g/mol
InChI Key: XXTRGLCPRZQPHJ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-hydroxybenzaldehyde is an organic compound with the molecular formula C9H10O2. It appears as a colorless to pale yellow crystalline solid with a distinct aromatic odor. This compound is known for its low solubility in water but is soluble in organic solvents such as alcohols, ethers, and ketones .

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways. It can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This property makes it useful in the synthesis of complex organic molecules .

Properties

IUPAC Name

4-hydroxy-2,6-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTRGLCPRZQPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343631
Record name 2,6-Dimethyl-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70547-87-4
Record name 2,6-Dimethyl-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-4-hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

4-Allyloxy-2,6-dimethyl-benzaldehyde, 9.67 g (50.9 mmole), 1.14 g (5.09 mmole) of palladium II acetate, and 8.00 g (30.5 mmole)of triphenylphosphine was mixed in a flask. Formic acid, 2.11 ml (56 mmole), was added and the mixture was swirled in a 800 oil bath. Within 15 seconds the reaction exothermed and turned very dark. The gum was dissolved in ethyl acetate, washed once in sodium bicarbonate, once in water, and once in brine then chromatographed on 350 ml silica, using 20%, then 40% ethyl acetate/hexane. Fractions were bulked and crystallize from methylene chloride/hexane to give 3.90 g (51%) of subtitled product which was used without further purification.
Name
4-Allyloxy-2,6-dimethyl-benzaldehyde
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8 g
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1.14 g
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Yield
51%

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-(tert-butyldimethyl-silanyloxy)-2,6-dimethylbenzaldehyde (2.4 g, 9 mmol) in THF (10 mL) was added TBAF (10 mL of a 1.0 M solution in THF). After an hour at ambient temperature, the reaction mixture was quenched with water and the aqueous layer was extracted with EtOAc. The organic layer was washed with water, brine, dried with MgSO4 and filtered. The solvent was removed under reduced pressure to give 4-hydroxy-2,6-dimethylbenzaldehyde as a yellow oil.
Name
4-(tert-butyldimethyl-silanyloxy)-2,6-dimethylbenzaldehyde
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2.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable application of 2,6-Dimethyl-4-hydroxybenzaldehyde derivatives in pharmaceutical research?

A1: Research has investigated the use of this compound as a starting material for synthesizing potential antisecretory antidiarrheal agents. [] Specifically, researchers synthesized a series of aromatic aminoguanidine hydrazones, with the this compound hydrazone derivative demonstrating promising activity. This compound exhibited antisecretory effects in the cholera toxin-treated rat jejunum model and the rabbit ileum Ussing chamber, suggesting potential as an α2-adrenergic agonist. []

Q2: What is an improved synthetic method for producing this compound?

A2: An optimized formates method utilizes a specific ratio of reactants: 3,5-dimethyl phenol, Zinc cyanide (Zn(CN)2), and Aluminum chloride (AlCl3) in a 1:0.7:1.8 ratio. [] The reaction, catalyzed by distillation Aluminum oxide (Al2O3) at 65°C, yields 51.1% of this compound, marking a 10.1% improvement over traditional methods. [] The product also exhibits high purity at 99.5%. []

Q3: What is the significance of the structural features of this compound in its derivatives' activity?

A3: While the provided abstracts don't delve into detailed structure-activity relationship studies, the research on antidiarrheal agents highlights the importance of the aromatic aminoguanidine hydrazone structure. [] Modifications to the this compound core, such as substitutions on the aromatic ring or variations in the hydrazone moiety, could potentially influence the compound's interaction with α2-adrenergic receptors and, consequently, its antisecretory activity. [] Further research exploring these modifications is needed to establish definitive structure-activity relationships.

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